

The Mechanism of Action of Cafelkibart (LM-108): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LM-4108

Cat. No.: B014790

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cafelkibart, also known as LM-108, is a novel, Fc-optimized humanized IgG1 monoclonal antibody that targets the C-C motif chemokine receptor 8 (CCR8). Initially developed by LaNova Medicines, this investigational immuno-oncology agent is designed to overcome resistance to immune checkpoint inhibitors by selectively depleting tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment (TME). Preclinical and clinical data have demonstrated that LM-108 enhances anti-tumor immune responses, leading to promising efficacy signals in patients with advanced solid tumors, including gastric and pancreatic cancers. This technical guide provides an in-depth overview of the mechanism of action of cafelkibart, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction: The Rationale for Targeting CCR8 in Oncology

The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is often limited by the immunosuppressive nature of the tumor microenvironment. A key driver of this immunosuppression is the accumulation of regulatory T cells (Tregs), which dampen the

activity of effector T cells, such as cytotoxic CD8+ T cells, thereby enabling tumor immune evasion.

CCR8 has emerged as a compelling therapeutic target due to its high and selective expression on tumor-infiltrating Tregs, with minimal expression on peripheral Tregs and other immune effector cells. This differential expression provides a therapeutic window to specifically target and eliminate the immunosuppressive Treg population within the tumor, while sparing the peripheral Tregs that are crucial for maintaining immune homeostasis and preventing autoimmunity. The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and the CCL1-CCR8 signaling axis is implicated in the recruitment and enhanced suppressive function of Tregs within the TME.

Core Mechanism of Action: Selective Depletion of Tumor-Infiltrating Tregs

The principal mechanism of action of cafelkibart (LM-108) is the selective depletion of CCR8-expressing tumor-infiltrating Tregs. This is achieved through enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). LM-108 features an engineered Fc domain that increases its binding affinity for Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of LM-108 is recognized by Fcγ receptors on NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target Treg cell.

Antibody-Dependent Cellular Phagocytosis (ADCP)

Similarly, the Fc domain of LM-108 bound to CCR8-expressing Tregs can be recognized by Fcγ receptors on phagocytic cells, primarily macrophages. This interaction stimulates the macrophage to engulf and degrade the Treg cell.

The selective depletion of these immunosuppressive Tregs within the TME leads to a more favorable immune milieu, characterized by an increased ratio of effector T cells to Tregs. This

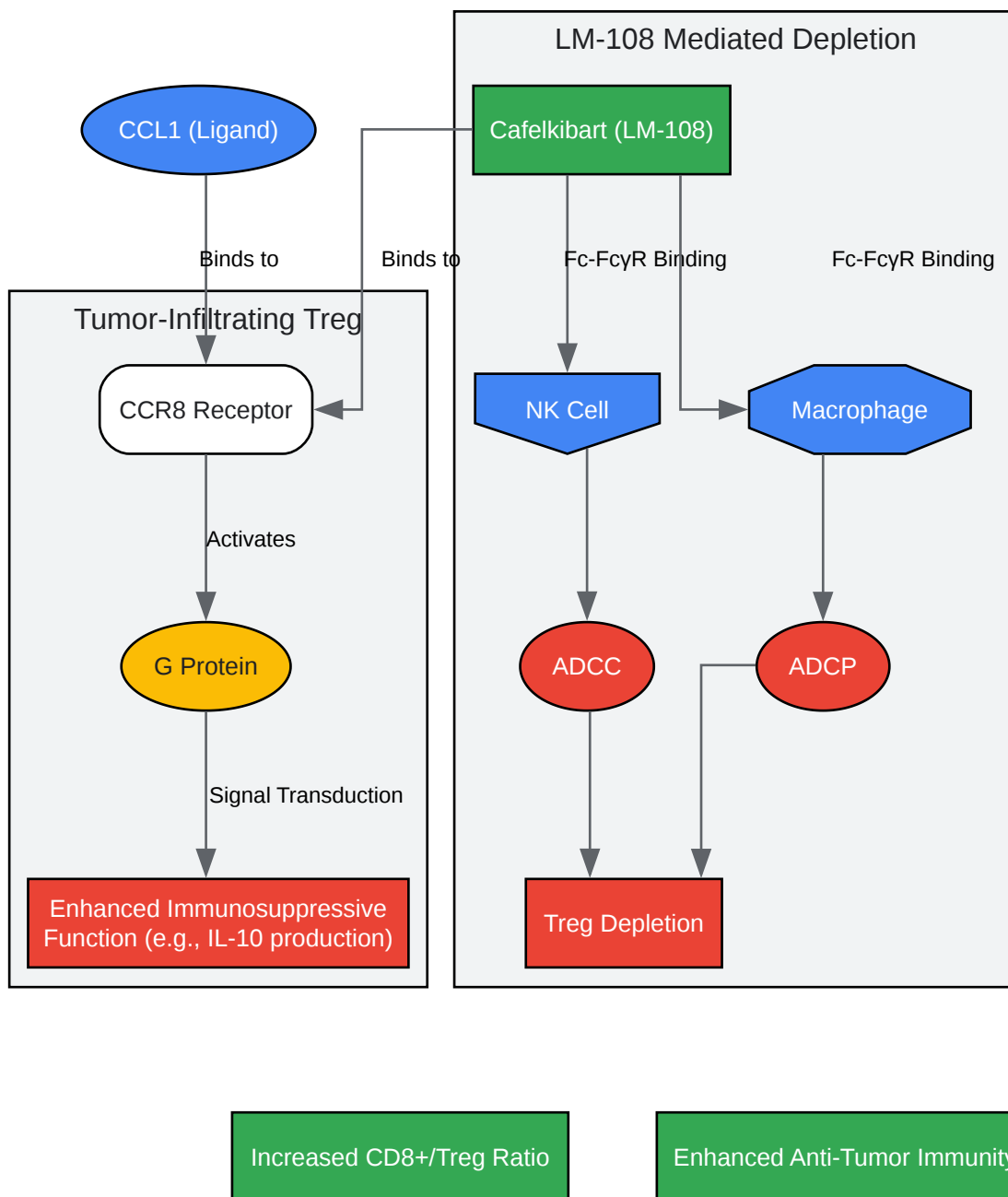
shift is believed to enhance the ability of the immune system to recognize and eliminate tumor cells, and to synergize with the activity of other immunotherapies like anti-PD-1 antibodies.

Signaling Pathways

The CCR8 Signaling Pathway in Regulatory T Cells

CCR8 is a G protein-coupled receptor (GPCR). In Tregs, the binding of its primary ligand, CCL1, is thought to potentiate their immunosuppressive functions. While the primary mechanism of LM-108 is the depletion of CCR8+ Tregs, the binding of this monoclonal antibody to the receptor may also directly interfere with CCL1-mediated signaling, although the depletion mechanism is considered predominant.

CCR8 Signaling in Tregs and LM-108's Depletion Mechanism



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of Cafelkibart (LM-108)

Preclinical Data

A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.

Binding Affinity and In Vitro Activity

Parameter	Cell Line	Value	Method
Binding Affinity (EC50)	U2OS (high CCR8 expression)	0.25 nM	Flow Cytometry
Jurkat (low CCR8 expression)	0.21 nM	Flow Cytometry	
ADCC (EC50)	HEK293 (CCR8 expressing)	0.002 nM	LDH Release Assay

In Vivo Efficacy in Syngeneic Mouse Models

In vivo studies using a murine surrogate of LM-108 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody. Treatment with the LM-108 surrogate led to a marked reduction in tumor-infiltrating Tregs and a corresponding increase in the CD8+/Treg ratio within the tumor microenvironment.

Mouse Model	Treatment	Tumor Growth Inhibition (TGI)	Key Findings
MC38	LM-108 surrogate (10 mg/kg)	68.77%	Significant reduction in tumor growth.
hCCR8 KI	LM-108 (single agent)	79.97%	Potent single-agent activity with 2/8 complete responses.
LM-108 + anti-mPD-1	100%	Synergistic effect with 8/8 complete responses and induction of long-lasting anti-tumor memory.	

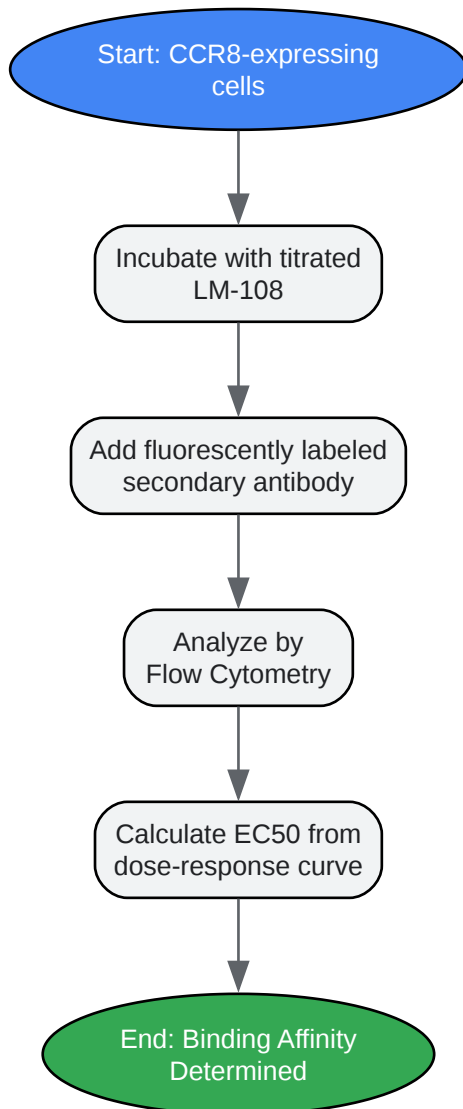
Experimental Protocols

While detailed, step-by-step protocols are proprietary, the general methodologies for the key preclinical experiments are outlined below.

Binding Affinity Assay (Flow Cytometry)

- **Objective:** To determine the binding affinity of LM-108 to cells with varying levels of CCR8 expression.
- **Methodology:** CCR8-expressing cells (e.g., U2OS, Jurkat) were incubated with escalating concentrations of LM-108 or an isotype control antibody. A fluorescently labeled secondary antibody that binds to the primary antibody was then added. The mean fluorescence intensity (MFI) of the cells was measured using a flow cytometer. The EC50 value was calculated from the resulting dose-response curve.

Binding Affinity Assay Workflow



[Click to download full resolution via product page](#)

Figure 2: Workflow for Binding Affinity Assay

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

- Objective: To quantify the ability of LM-108 to induce NK cell-mediated killing of CCR8-expressing target cells.
- Methodology: CCR8-expressing target cells (e.g., HEK293) were co-cultured with human peripheral blood mononuclear cells (PBMCs) as effector cells, in the presence of varying

concentrations of LM-108. Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant. The EC50 value was determined from the dose-response curve of cell lysis.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

- **Objective:** To measure the ability of LM-108 to mediate macrophage-driven phagocytosis of CCR8-expressing cells.
- **Methodology:** CCR8-expressing target cells were labeled with a fluorescent dye (e.g., CFSE) and co-cultured with monocyte-derived macrophages (MDMs) in the presence of titrated LM-108. Phagocytosis was quantified by flow cytometry, identifying the percentage of macrophages that had engulfed the fluorescently labeled target cells.

In Vivo Treg Depletion and Tumor Growth Inhibition Studies

- **Objective:** To evaluate the in vivo anti-tumor efficacy of LM-108 and its effect on the tumor immune infiltrate.
- **Methodology:** Syngeneic mouse tumor models (e.g., MC38, CT26) were established in mice, including human CCR8 knock-in (KI) models. Mice were treated with LM-108, an anti-PD-1 antibody, or a combination of both. Tumor volume was measured regularly to assess tumor growth inhibition. At the end of the study, tumors were harvested, and the immune cell populations (e.g., Tregs, CD8+ T cells) were analyzed by flow cytometry.

Clinical Data

LM-108, in combination with anti-PD-1 therapy, has demonstrated encouraging anti-tumor activity in Phase 1/2 clinical trials involving patients with advanced solid tumors who have progressed on prior therapies.

Gastric Cancer (Pooled analysis of NCT05199753, NCT05255484, NCT05518045)

- Patient Population: 48 patients with gastric cancer, the majority of whom had received prior anti-PD-1 therapy.
- Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

Efficacy Endpoint	All Efficacy-Evaluable Patients (n=36)	Patients Progressed on 1st Line with High CCR8 Expression (n=8)
Objective Response Rate (ORR)	36.1% (95% CI 20.8%–53.8%)	87.5%
Disease Control Rate (DCR)	72.2% (95% CI 54.8%–85.8%)	100%
Median Progression-Free Survival (PFS)	6.53 months (95% CI 2.96–NA)	Not Reported

Pancreatic Cancer (Pooled analysis of two Phase 1/2 trials)

- Patient Population: 80 patients with pancreatic cancer who had progressed on or after at least one prior line of systemic therapy.
- Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

Efficacy Endpoint	Efficacy-Evaluable Patients (n=74)	Patients with High CCR8 Expression (n=9)
Objective Response Rate (ORR)	20.3% (95% CI 11.8-31.2%)	33.3% (95% CI 7.5-70.1%)
Disease Control Rate (DCR)	62.2% (95% CI 50.1-73.2%)	77.8% (95% CI 40.0-97.2%)
Median Progression-Free Survival (PFS)	3.12 months (95% CI 1.61-4.86)	6.90 months (95% CI 1.22-NA)
Median Overall Survival (OS)	10.02 months (95% CI 6.41-13.11)	9.15 months (95% CI 3.61-NA)

The safety profile of LM-108 in combination with anti-PD-1 therapy has been reported as manageable.

Conclusion

Cafelkibart (LM-108) is a promising anti-CCR8 monoclonal antibody with a well-defined mechanism of action centered on the selective depletion of tumor-infiltrating regulatory T cells via enhanced ADCC and ADCP. This targeted approach aims to remodel the tumor microenvironment to favor a robust anti-tumor immune response. Preclinical data have demonstrated potent single-agent and combination activity, and early clinical results in heavily pre-treated cancer patients are encouraging, particularly in biomarker-selected populations with high CCR8 expression. Further clinical development is underway to fully elucidate the therapeutic potential of cafelkibart in a range of solid tumors.

- To cite this document: BenchChem. [The Mechanism of Action of Cafelkibart (LM-108): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014790#what-is-the-mechanism-of-action-of-lm-4108>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com